2',5'-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone

Physicochemical Characterization Distillation Optimization Process Safety

Sourcing pure 2',5'-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone for 2C-B-FLY synthesis often leads to variable purity and purification challenges. This ≥98% grade directly addresses those bottlenecks. • Consistent ≥98% purity ensures reliable O-demethylation and bis-alkylation yields. • High boiling point (432°C) and flash point (188°C) widen safe operating window for vacuum distillation. • Sealed, dry, 2-8°C storage maintains integrity for reproducible results.

Molecular Formula C18H26O5
Molecular Weight 322.4 g/mol
CAS No. 898756-11-1
Cat. No. B1360781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',5'-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone
CAS898756-11-1
Molecular FormulaC18H26O5
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCC1(COC(OC1)CCCC(=O)C2=C(C=CC(=C2)OC)OC)C
InChIInChI=1S/C18H26O5/c1-18(2)11-22-17(23-12-18)7-5-6-15(19)14-10-13(20-3)8-9-16(14)21-4/h8-10,17H,5-7,11-12H2,1-4H3
InChIKeyURDWSYLABVHZKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2',5'-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone: Key Properties and Class


The compound 2',5'-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone (CAS 898756-11-1) is a synthetic butyrophenone derivative featuring a 2,5-dimethoxyphenyl moiety and a terminal 5,5-dimethyl-1,3-dioxane ring. It is classified as an aryl ketone and a protected 1,3-diol building block, with a molecular formula of C18H26O5 and a molecular weight of 322.40 g/mol . Predicted physicochemical parameters include a boiling point of 432.2±35.0 °C, a density of 1.057±0.06 g/cm³, and a flash point of 188.1 °C . The compound is supplied as a research chemical at purities of 95% or ≥98% depending on the vendor, and is typically stored under dry, refrigerated (2–8 °C) conditions .

Workflow Protected 1,3-diol building block for aldehyde unmasking and homologation
Structural Requirement 2,5-dimethoxy substitution required for FLY-series benzodifuran synthesis
Grade >98% purity reduces in-house purification steps

Why It Cannot Be Replaced by In-Class Analogues


Within the 4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone series, variations in the phenyl-ring substitution pattern produce large differences in boiling point (spanning nearly 70 °C), density (range 1.02–1.25 g/cm³), and flash point (range 165–207 °C) . These shifts in physicochemical properties directly affect distillation recovery, chromatographic retention time, and safety during scale-up, meaning that a generic replacement with an unsubstituted, 4′-bromo, or 2′,5′-difluoro congener would require re‑optimization of purification protocols and hazard assessments. Furthermore, the 2,5-dimethoxy substitution is critical for synthetic routes that exploit the electron-rich aromatic ring for electrophilic substitution or for subsequent conversion to pharmacologically active phenethylamine scaffolds; analogues lacking this substitution profile cannot be interchanged without altering the reaction trajectory and final product identity.

Physicochemical shift Different aryl substitution alters boiling point, density, and flash point significantly, requiring purification re-optimization.
Structural gate The 2,5-dimethoxy motif is essential for electrophilic routes and phenethylamine scaffold conversion; halogenated or unsubstituted analogs cannot engage.
Purity gap 95%-grade analogues may introduce catalyst-poisoning impurities and require additional chromatography.

Differentiation from Closest Structural Analogs


Boiling Point Advantage

The target compound exhibits a predicted boiling point of 432.2 °C at 760 mmHg, which is 67.9 °C higher than that of the unsubstituted 4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone (364.3 °C) and 61.6 °C higher than the 2',5'-difluoro analogue (370.6 °C) . The 4′-bromo analogue boils at 418.1 °C, a difference of 14.1 °C . The elevated boiling point indicates stronger intermolecular interactions attributable to the two methoxy groups, and it allows a wider operational window for high-vacuum distillation or solvent evaporation steps where thermal degradation must be avoided.

Boiling point
Data to verify
+67.9 °C vs. unsubstituted; +61.6 °C vs. difluoro; +14.1 °C vs. bromo (predicted)
Wider distillation window may support thermal separation steps.
Predicted values at 760 mmHg; no experimental confirmation.
Physicochemical Characterization Distillation Optimization Process Safety

Density Differentiation from Analogues

The predicted density of the target compound is 1.057 g/cm³, which lies 0.037 g/cm³ above the unsubstituted system (1.02 g/cm³) and 0.192 g/cm³ below the 4′-bromo analogue (1.249 g/cm³), while being 0.067 g/cm³ below the 2',5′-difluoro analogue (1.124 g/cm³) . This density places the compound closer to typical organic solvents (e.g., toluene, 0.87 g/cm³) than to the denser halogenated analogs, which facilitates phase separation during aqueous workup and reduces the mass per unit volume handled in large-scale batch reactors.

Density
Data to verify
1.057 g/cm³; +0.037 vs. unsubstituted, -0.192 vs. bromo, -0.067 vs. difluoro
Proximity to common solvents may facilitate phase separation and handling.
Predicted density at 25 °C; verify experimentally.
Density Measurement Material Handling Formulation Science

Flash Point Advantage Over Key Analogues

The target compound has a predicted flash point of 188.1 °C, which is 22.7 °C higher than that of the unsubstituted butyrophenone (165.4 °C) and 16.2 °C higher than the 2′,5′-difluoro analog (171.9 °C), while being 18.6 °C lower than the 4′-bromo analog (206.7 °C) . A higher flash point reduces the probability of ignition during heated operations and may lower insurance and compliance costs for laboratories and production facilities.

Flash point
Data to verify
188.1 °C; +22.7 °C vs. unsubstituted, +16.2 °C vs. difluoro, -18.6 °C vs. bromo
Elevated flash point may reduce ignition risk and simplify safety compliance.
Predicted closed-cup values; experimental data lacking.
Process Safety Thermal Hazard Assessment Regulatory Compliance

High-Purity Grade for Direct Use

Several vendors including Chemscene and MolCore supply the target compound at a purity of ≥98% . In contrast, AKSci and CymitQuimica list the compound at 95% minimum purity, while the 4′-bromo and 2′,5′-difluoro analogues are typically offered at 95% or with unspecified purity . The ≥98% grade reduces the need for in-house purification (e.g., column chromatography or recrystallization) before use in sensitive reactions such as Grignard additions or catalytic couplings where impurities can poison catalysts or generate side products.

Purity grade
Specification review
≥98% from Chemscene, MolCore; 95% typical for analogues
Higher purity may eliminate pre-reaction chromatography.
Vendor COA; purity by HPLC or GC area normalization.
Purity Specification Analytical Reference Quality Assurance

Essential 2,5-Dimethoxy Motif for 2C-B-FLY Synthesis

The 2,5-dimethoxyphenyl ketone substructure is the canonical entry point for the construction of the tetrahydrobenzodifuran ring system found in 2C-B-FLY and related FLY-series hallucinogens . The Monte–Nichols synthesis of 2C-B-FLY begins with a 2,5-dimethoxy-functionalized aromatic precursor that undergoes O-demethylation, alkylation with 1,2-dibromoethane, and subsequent cyclization to form the benzodifuran core. The 5,5-dimethyl-1,3-dioxane moiety in the target compound serves as a protected 1,3-diol, providing a masked aldehyde equivalent that can be unveiled and homologated to the phenethylamine side chain. Unsubstituted, 4′-bromo, or 2′,5′-difluoro congeners lack the requisite methoxy groups at both ortho and para positions and therefore cannot engage in the same synthetic sequence, making the 2',5'-dimethoxy derivative the only viable direct precursor in this series for FLY-compound synthesis.

Synthetic route
Class-level inference
2,5-dimethoxy motif is structural prerequisite for tetrahydrobenzodifuran construction
Unique gateway for FLY-series synthesis; no in-class replacement.
Based on Monte et al., J. Med. Chem. 1996.
Synthetic Intermediate Psychedelic Chemistry Tetrahydrobenzodifuran

Recommended Application Scenarios


Synthetic Precursor for 2C-B-FLY

The 2,5-dimethoxy substitution pattern and the masked 1,3-diol handle make this compound the ideal starting material for constructing the tetrahydrobenzodifuran core of 2C-B-FLY, as described in the foundational Monte–Nichols synthetic route . Procuring the ≥98% purity grade minimizes interference from side products during the O-demethylation and bis-alkylation steps, improving overall yield and reducing chromatographic burden.

Process Scale-Up: Thermal Separation and Safety

The high boiling point (432 °C) and elevated flash point (188 °C) of this compound relative to the unsubstituted and difluoro analogues provide a wider safe operating window for vacuum distillation and heated reaction steps . Facilities conducting pilot-scale batch reactions up to 80 °C can handle the compound with reduced ignition risk compared to the unsubstituted derivative (flash point 165 °C), potentially lowering insurance classification and engineering controls.

Analytical Reference for LC-MS/MS and GC-MS Method Development

Vendors offer this compound at ≥98% purity with controlled storage conditions (sealed, dry, 2–8 °C), making it suitable as a certified reference standard for forensic or clinical toxicology methods targeting 2C-B-FLY metabolites or impurities . The well-defined density (1.057 g/cm³) facilitates gravimetric preparation of calibration solutions with high accuracy.

Building Block for 2,5-Dimethoxyphenyl Screening Libraries

The protected 1,3-diol terminus allows orthogonal functionalization of the butyrophenone scaffold. After ketone reduction or reductive amination, the dioxane ring can be cleaved under mild acidic conditions to liberate a 1,3-diol, enabling diversification into a range of phenethylamine or aminobutane derivatives for high-throughput screening collections .

Application
Selection Property
Validation Focus
2C-B-FLY precursor synthesis
2,5-Dimethoxy substitution requirement
Demethylation and cyclization efficiency
Process scale-up
Thermal separation window
Distillation safety margin, hazard classification
Analytical reference standard
≥98% purity, defined density
Calibration accuracy for LC-MS/GC-MS
Screening library diversification
Protected diol for orthogonal functionalization
Acid cleavage and derivatization yield
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